molecular formula C11H9N5 B183346 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine CAS No. 6583-40-0

3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Cat. No. B183346
CAS RN: 6583-40-0
M. Wt: 211.22 g/mol
InChI Key: AREOISAWAUIOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a fused heterocyclic ring system that has a triazole and a pyridazine ring in its structure. The phenyl group attached to the triazole ring provides the compound with its unique properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine is not fully understood. However, studies have suggested that this compound may act as an inhibitor of various enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. Additionally, this compound has been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine in lab experiments include its unique structure, which provides it with potential applications in various fields. Additionally, the synthesis of this compound is relatively simple, and it can be obtained in moderate to good yields. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and activity.

Future Directions

There are several future directions for the research on 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine. In medicinal chemistry, further studies are needed to investigate the potential of this compound as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Additionally, studies are needed to optimize the synthesis of this compound and improve its solubility in aqueous solutions. In materials science, further studies are needed to explore the potential of this compound as a building block for the synthesis of novel organic materials with potential applications in optoelectronics and energy storage.
Conclusion:
3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is relatively simple, and it can be obtained in moderate to good yields. This compound has been studied for its potential applications in medicinal chemistry and materials science. Further studies are needed to investigate the potential of this compound as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Additionally, studies are needed to explore the potential of this compound as a building block for the synthesis of novel organic materials.

Synthesis Methods

The synthesis of 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine involves the reaction of 4-phenyl-1,2,3-triazole-5-thiol with 3,6-dibromo-1,2,4,5-tetrazine in the presence of a base. The reaction yields the desired compound in moderate to good yields. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In the field of materials science, this compound has been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics and energy storage.

properties

CAS RN

6583-40-0

Product Name

3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

InChI

InChI=1S/C11H9N5/c12-9-6-7-13-16-10(14-15-11(9)16)8-4-2-1-3-5-8/h1-7H,12H2

InChI Key

AREOISAWAUIOJZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=CC=C3N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=CC=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.